2,3,3,4-Tetramethylhexane

Description

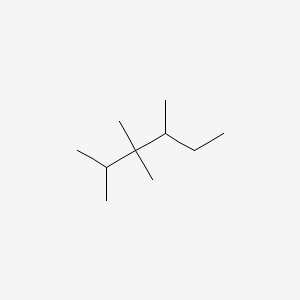

Structure

2D Structure

3D Structure

Properties

CAS No. |

52897-10-6 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,3,3,4-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3 |

InChI Key |

HIHSOGFAVTVMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2,3,3,4-Tetramethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the branched-chain alkane, 2,3,3,4-tetramethylhexane. The document details available experimental and computed data, outlines standard experimental protocols for the determination of key properties, and presents a logical workflow for these characterizations. This guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of this compound's physical and chemical characteristics.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for Tetramethylhexane Isomers

| Property | This compound | 2,2,3,4-Tetramethylhexane (Isomer for Comparison) |

| Molecular Formula | C₁₀H₂₂[1][2][3] | C₁₀H₂₂[4] |

| Molecular Weight | 142.28 g/mol [1][2][3] | 142.28 g/mol [4] |

| CAS Number | 52897-10-6[1][2][3] | 52897-08-2[4] |

| Boiling Point | 165 °C[2] | 157 °C at 760 mmHg[4] |

| Melting Point | Data not available | -53.99 °C[4] |

| Density | Data not available | 0.731 g/cm³[4] |

| Refractive Index | Data not available | 1.4193[4] |

| Critical Temperature | 336 °C[2] | Data not available |

| Critical Pressure | 19.4 atm[2] | Data not available |

| Critical Volume | 616.59 ml/mol[2] | Data not available |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows established laboratory procedures. The following are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed in the sample tube with the open end submerged in the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution by convection.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Methodology: Mel-Temp Apparatus with Cold Stage

-

Sample Preparation: A small amount of the solidified sample is introduced into a capillary tube. The sample is solidified by cooling it below its expected melting point.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus equipped with a cold stage or a cooling accessory.

-

Cooling and Heating Cycle: The sample is first frozen by the cold stage. Then, the apparatus is set to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed (m₁).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off. The filled pycnometer is then weighed (m₂).

-

Reference Liquid: The process is repeated with a reference liquid of known density, typically distilled water. The pycnometer is cleaned, dried, filled with distilled water, and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and align it with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-sensitive. If the measurement is not performed at the standard temperature of 20°C, a correction is typically applied.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Density Determination using the Pycnometer Method.

Caption: Workflow for Refractive Index Determination using an Abbe Refractometer.

Signaling Pathways and Logical Relationships

As a simple, non-polar hydrocarbon, this compound is not expected to be involved in biological signaling pathways in the same manner as complex drug molecules. Its primary interactions within a biological system would likely be non-specific, driven by hydrophobic effects. Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in the context of this compound is the direct correlation between its molecular structure and its macroscopic physicochemical properties.

Caption: Relationship between Molecular Structure and Physicochemical Properties.

References

An In-depth Technical Guide to 2,3,3,4-Tetramethylhexane (CAS Number: 52897-10-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,4-Tetramethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family. With the chemical formula C10H22, it is one of the many isomers of decane.[1] This technical guide provides a summary of the currently available physicochemical data for this compound. It is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and information regarding its biological activity and applications in drug development are limited in publicly accessible scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 52897-10-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3,3,4-Tetramethyl-hexan, Hexane, 2,3,3,4-tetramethyl- | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Flash Point | Not available | |

| Refractive Index | Not available | |

| LogP | Not available | |

| Kovats Retention Index (Standard non-polar) | 949, 946, 949.1 | [1] |

Spectroscopic Data

Synthesis and Experimental Protocols

Specific and detailed experimental protocols for the synthesis of this compound are not described in the available literature. General synthetic methods for highly branched alkanes may be applicable, but direct procedures for this specific isomer have not been found.

Applications in Drug Development and Biological Activity

There is currently no information available in the public domain regarding the use of this compound in drug development or any studies detailing its biological activity or interaction with signaling pathways.

Toxicology and Safety

Comprehensive toxicological data for this compound is not available.[2] As with other alkanes, it is expected to be a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. Direct skin contact and inhalation should be avoided. For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from a chemical supplier, although a specific one for this compound was not found in the search results.

Logical Relationships and Workflows

Due to the lack of experimental data and described applications, it is not possible to generate meaningful diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound at this time.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a comprehensive safety data sheet or peer-reviewed experimental studies. Researchers should exercise caution and consult primary literature and safety resources before handling or using this chemical.

References

Spectroscopic Analysis of 2,3,3,4-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3,4-tetramethylhexane (C10H22, Molecular Weight: 142.28 g/mol ). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's structure. Detailed, generalized experimental protocols for obtaining these spectra are also provided.

Predicted and Expected Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on empirical models and the known spectroscopic behavior of similar aliphatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | Triplet | 3H | H-1 |

| ~0.88 | Doublet | 3H | H-a |

| ~0.95 | Singlet | 6H | H-b |

| ~1.15 | Doublet | 3H | H-c |

| ~1.35 | Multiplet | 1H | H-4 |

| ~1.55 | Multiplet | 2H | H-2 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact appearance of multiplets may be complex due to second-order effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~11.5 | Primary (CH₃) | C-1 |

| ~15.0 | Primary (CH₃) | C-a |

| ~20.0 | Primary (CH₃) | C-c |

| ~28.0 | Primary (CH₃) | C-b |

| ~35.0 | Quaternary | C-3 |

| ~40.0 | Tertiary (CH) | C-4 |

| ~45.0 | Secondary (CH₂) | C-2 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H Stretch (sp³) | Strong |

| 1470-1450 | C-H Bend (Methylene) | Medium |

| 1380-1370 | C-H Bend (Methyl) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes typically results in extensive fragmentation, with the molecular ion peak often being of low abundance or absent.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Comments |

| 142 | [C₁₀H₂₂]⁺• | Molecular Ion (expected to be weak or absent) |

| 127 | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃) |

| 99 | [C₇H₁₅]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the most substituted carbon |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the hexane (B92381) backbone |

| 57 | [C₄H₉]⁺ | Formation of a stable tertiary butyl cation |

| 43 | [C₃H₇]⁺ | Formation of a stable isopropyl cation |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a neat liquid sample, place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.

-

-

Instrument Setup :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

-

If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.

-

-

Mass Analysis and Detection :

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C10H22), a saturated acyclic hydrocarbon, and its 75 constitutional isomers represent a significant area of study in organic chemistry, with implications ranging from fuel technology to materials science and pharmacology. This technical guide provides a comprehensive overview of the isomers of C10H22, focusing on their physicochemical properties, experimental protocols for their synthesis and analysis, and their potential applications, particularly in the realm of drug development.

Introduction to the Isomers of Decane

Decane is an alkane with the chemical formula C10H22.[1] Beyond the straight-chain n-decane, there are 74 branched-chain isomers, each with the same molecular weight but unique structural arrangements.[2] This isomerism arises from the various possible branching patterns of the ten carbon atoms. The structural differences between these isomers lead to significant variations in their physical and chemical properties, which in turn dictate their specific applications.[2]

Generally, increased branching in alkane isomers results in a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points and densities compared to their straight-chain counterparts.[3]

Physicochemical Properties of Selected Decane Isomers

The following tables summarize the key physicochemical properties of n-decane and a selection of its branched isomers for which reliable data is available.

Table 1: Physicochemical Properties of n-Decane

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [1][4] |

| Molecular Weight | 142.28 g/mol | [1][4] |

| Boiling Point | 174.1 °C | [1][4][5] |

| Melting Point | -29.7 °C | [1][4][5] |

| Density | 0.730 g/mL at 20°C | [1][4] |

| Refractive Index (n²⁰/D) | 1.411 | [3] |

Table 2: Physicochemical Properties of Selected Branched Decane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) | Reference(s) |

| 2-Methylnonane | 166-169 | -74.65 | 0.726 | 1.410 | [3][6][7] |

| 3-Methylnonane | 167.9 | - | - | - | [8] |

| 5-Methylnonane | 165.1 | -87.7 | 0.733 | 1.412 | [9][10] |

| 3-Ethyloctane (B44116) | 166.5 | -87.7 | 0.736 | 1.414 | [3][11] |

| 2,3-Dimethyloctane (B44108) | 164 | - | - | - | [5] |

| 2,6-Dimethyloctane | 159.7 | -53.15 | 0.732 | 1.411 | [12][13] |

| 2,7-Dimethyloctane | 159.75 | -54.9 | 0.724 | - | [7] |

| 3,3-Dimethyloctane | 161 | -53.99 | 0.734 | 1.413 | [9] |

| 2,2,4-Trimethylheptane | 148.15 | - | 0.7275 | - | [14] |

| 3,4,4-Trimethylheptane | - | - | - | - | [15] |

| 2,4,5-Trimethylheptane | - | - | - | - | [16] |

| 3,4,5-Trimethylheptane | 162.51 | -53.99 | 0.7520 | 1.4206 | [17] |

| 2,2,5,5-Tetramethylhexane | 137.4 | -12.6 | 0.734 | 1.413 | [3] |

| 3,3,4,4-Tetramethylhexane | 170 | - | - | - | [18] |

Experimental Protocols

Synthesis of Branched Decane Isomers

The synthesis of specific branched alkanes often requires multi-step procedures. Classical methods such as the Wurtz reaction have limitations, particularly for the synthesis of unsymmetrical alkanes, as they tend to produce a mixture of products.[13][19] More reliable and versatile methods include the Corey-House synthesis and the use of Grignard reagents.

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[19][20][21][22][23] This method is particularly useful for the synthesis of unsymmetrical alkanes with high yields.[20][22]

Objective: To synthesize a branched decane isomer, for example, 4-ethyloctane (B94392).

Reaction Scheme:

-

Formation of Alkyl Lithium: CH3CH2CH2CH2Br + 2Li -> CH3CH2CH2CH2Li + LiBr

-

Formation of Gilman Reagent: 2(CH3CH2CH2CH2Li) + CuI -> (CH3CH2CH2CH2)2CuLi + LiI

-

Coupling Reaction: (CH3CH2CH2CH2)2CuLi + CH3CH2CH(Br)CH2CH3 -> CH3CH2CH2CH2CH(CH2CH3)CH2CH2CH3 + CH3CH2CH2CH2Cu + LiBr

Materials:

-

Lithium metal

-

Dry diethyl ether

-

Copper(I) iodide

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

-

Preparation of Butyllithium (B86547): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place freshly cut lithium metal in dry diethyl ether. Add 1-bromobutane dropwise from the dropping funnel while stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete reaction.

-

Preparation of Lithium Dibutylcuprate (Gilman Reagent): Cool the butyllithium solution in an ice bath. In a separate flask, suspend copper(I) iodide in dry diethyl ether and cool it in an ice bath. Slowly add the butyllithium solution to the copper(I) iodide suspension with vigorous stirring under a nitrogen atmosphere. The formation of the Gilman reagent is indicated by a change in color.

-

Coupling with 3-Bromohexane: To the freshly prepared Gilman reagent, add 3-bromohexane dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the resulting crude 4-ethyloctane by fractional distillation or column chromatography.

Caption: Workflow for the Corey-House synthesis of an unsymmetrical alkane.

Grignard reagents (R-MgX) are versatile nucleophiles used to form new carbon-carbon bonds.[11][24][25][26][27] They can be used to synthesize branched alkanes through coupling with an alkyl halide or by reaction with a ketone followed by reduction.

Objective: To synthesize a branched decane isomer, for example, 3,3-dimethylheptane.

Reaction Scheme:

-

Formation of Grignard Reagent: CH3CH2Br + Mg -> CH3CH2MgBr

-

Reaction with Ketone: CH3CH2MgBr + CH3CH2CH2CH2COCH3 -> (CH3CH2)2C(OMgBr)CH2CH2CH2CH3

-

Hydrolysis and Reduction: (CH3CH2)2C(OMgBr)CH2CH2CH2CH3 + H2O -> (CH3CH2)2C(OH)CH2CH2CH2CH3 (CH3CH2)2C(OH)CH2CH2CH2CH3 + [H] -> (CH3CH2)2CHCH2CH2CH2CH3 (This is not the target molecule, this route gives an alcohol that needs to be reduced. A better approach is direct coupling)

Corrected Reaction Scheme (Direct Coupling):

-

Formation of Grignard Reagent: CH3CH2Br + Mg -> CH3CH2MgBr

-

Coupling with Alkyl Halide (in the presence of a catalyst, e.g., CuCl2): 2 CH3CH2MgBr + (CH3)2C(Cl)CH2CH2CH2CH3 -> (CH3CH2)2C(CH3)CH2CH2CH2CH3 (This is not the target molecule either)

A more appropriate Grignard approach for 3,3-dimethylheptane:

-

Formation of Grignard Reagent from a secondary halide: CH3CH2CH2CH2CH(MgBr)CH3

-

Reaction with a ketone: CH3CH2CH2CH2CH(MgBr)CH3 + (CH3)2CO -> CH3CH2CH2CH2CH(CH3)C(OH)(CH3)2

-

Reduction of the tertiary alcohol.

Given the complexity, a more straightforward synthesis for this specific isomer might involve other methods. However, for a general protocol:

Procedure (for the synthesis of a tertiary alcohol intermediate):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether. Prepare a solution of the appropriate alkyl bromide in anhydrous diethyl ether in a dropping funnel. Add a small amount of the alkyl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.

-

Reaction with a Ketone: Cool the Grignard solution to 0°C. Add a solution of the appropriate ketone in anhydrous diethyl ether dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by distillation or chromatography. This alcohol can then be reduced to the corresponding alkane in a subsequent step (e.g., using a strong acid and a reducing agent).

Caption: General workflow for the synthesis of a branched alkane via a Grignard reagent and subsequent reduction.

Analysis of Decane Isomers

Gas chromatography (GC) is the most powerful technique for separating and identifying the isomers of decane. Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, GC provides high-resolution separation of these structurally similar compounds.

Objective: To separate and identify the components of a mixture of C10H22 isomers.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar DB-5ms or similar)

-

Helium carrier gas

-

Sample mixture of decane isomers dissolved in a volatile solvent (e.g., pentane (B18724) or hexane)

-

Syringe for injection

GC-MS Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 200°C.

-

Hold at 200°C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Speed: 2 scans/second.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 100 ppm) in a suitable volatile solvent.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified GC-MS conditions.

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

For each peak, obtain the mass spectrum.

-

Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the individual isomers. The fragmentation of branched alkanes is dominated by cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations, which results in characteristic fragmentation patterns.[21][28][29][30]

-

Use the retention times to further aid in the identification, as boiling points generally correlate with elution order on non-polar columns.

-

Caption: Experimental workflow for the analysis of decane isomers by GC-MS.

Applications in Drug Development and Biological Signaling

While alkanes are generally considered to be biologically inert, their lipophilic nature allows them to interact with cellular membranes and the hydrophobic pockets of proteins. This makes the decane scaffold a point of interest for designing molecules with specific biological activities.

-

Antitumor Agents: Derivatives of decane-1,2-diol have been synthesized and evaluated for their anti-tumor activity against glioblastoma cell lines. Some of these compounds exhibited higher cytotoxicity than the standard drug cisplatin, suggesting that the decane scaffold could be a starting point for the development of new anti-cancer agents.

-

Controlled Release Mechanisms: n-Decane is used in pharmaceutical formulations, particularly in controlled-release drug delivery systems. Its low toxicity and ability to form stable emulsions make it a suitable excipient for lipophilic drugs, enhancing their solubility and bioavailability.

-

Toxicity: The toxicity of alkanes is generally low and is related to their solubility in aqueous media.[31] Longer-chain alkanes are typically less toxic. However, inhalation of high concentrations of decane vapors can cause central nervous system depression.[1] The toxicity of branched isomers is expected to be similar to that of n-decane.[24]

Conclusion

The 75 isomers of decane (C10H22) exhibit a wide range of physicochemical properties driven by their unique molecular structures. This guide has provided a detailed overview of these properties for a selection of isomers, along with robust experimental protocols for their synthesis and analysis, which are of practical value to researchers in chemistry and drug development. The synthesis of specific branched isomers can be achieved with high yields using modern organic chemistry techniques like the Corey-House synthesis. The analysis and identification of these isomers are reliably performed using GC-MS, which leverages their distinct fragmentation patterns. While the direct biological activity of decane isomers is limited, their derivatives show promise in areas such as oncology, and the parent alkanes are useful in pharmaceutical formulations. Further research into the biological interactions and potential therapeutic applications of the vast array of decane isomers and their functionalized derivatives is a promising avenue for future drug discovery and development efforts.

References

- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. webqc.org [webqc.org]

- 5. 2,3-dimethyloctane [stenutz.eu]

- 6. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2,3-Dimethyloctane | High Purity | For Research Use [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. tceq.texas.gov [tceq.texas.gov]

- 11. 3-ethyloctane [stenutz.eu]

- 12. Page loading... [wap.guidechem.com]

- 13. chembk.com [chembk.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. 3,4,4-Trimethylheptane | C10H22 | CID 519755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,4,5-Trimethylheptane | C10H22 | CID 89303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 19. Corey-House_synthesis [chemeurope.com]

- 20. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 21. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 22. scribd.com [scribd.com]

- 23. byjus.com [byjus.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 25. scribd.com [scribd.com]

- 26. 3-Ethyloctane | C10H22 | CID 79985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. forskning.ruc.dk [forskning.ruc.dk]

- 28. 4,5-Dimethyloctane | C10H22 | CID 139990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

Solubility of 2,3,3,4-Tetramethylhexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3,4-tetramethylhexane in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of highly branched alkanes. It offers a theoretical framework for predicting solubility in various classes of organic solvents, details established experimental protocols for solubility determination, and presents logical diagrams to illustrate key concepts and workflows. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection and the design of robust experimental procedures for compounds with similar physicochemical properties.

Introduction

This compound is a highly branched, nonpolar aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] Its structure, characterized by a compact arrangement of methyl groups along a hexane (B92381) backbone, significantly influences its physical properties and solubility behavior. As with other alkanes, its lack of polar functional groups means its intermolecular interactions are dominated by weak van der Waals forces.[3] A thorough understanding of its solubility is crucial for a range of applications, including its use as a nonpolar solvent, a component in fuel mixtures, and as a reference compound in analytical chemistry.

This guide addresses the principles of its solubility, providing a predictive framework and practical methodologies for its empirical determination in a laboratory setting.

Theoretical Framework of Alkane Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of nonpolar compounds like this compound. This principle is grounded in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) for the dissolution process must be negative for solubility to be favorable.

The dissolution process can be conceptually broken down into three steps:

-

Overcoming intermolecular forces in the solute.

-

Overcoming intermolecular forces in the solvent to create a cavity for the solute molecule.

-

Formation of new intermolecular forces between the solute and the solvent.

For nonpolar alkanes, the energy required to break the weak van der Waals forces within the solute is relatively low. When dissolved in a nonpolar organic solvent, where the solvent molecules are also held together by van der Waals forces, the energy required to separate the solvent molecules is comparable to the energy released upon forming new solute-solvent interactions. This results in a small enthalpy change (ΔH), and the increase in entropy (ΔS) from mixing drives the dissolution process, leading to a negative ΔG.

Conversely, when attempting to dissolve an alkane in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken.[3] The energy required for this is substantial, and the new interactions between the nonpolar alkane and polar water molecules are very weak. This results in a large positive enthalpy change, making the dissolution process energetically unfavorable.

The highly branched structure of this compound, compared to its linear isomer n-decane, can influence its solubility. Branching can reduce the surface area available for intermolecular interactions, which may slightly increase its solubility in some solvents compared to straight-chain alkanes of the same molecular weight.[4]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; solute and solvent have similar nonpolar nature and rely on van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | Although aromatic solvents have pi-systems, they are predominantly nonpolar and effectively solvate alkanes. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | High / Miscible | These solvents are nonpolar or weakly polar and are excellent solvents for hydrocarbons. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | These solvents have a dipole moment but lack acidic protons. Some solubility is expected, but it will be limited by the polarity difference. |

| Polar Protic | Ethanol, Methanol, Water | Very Low / Immiscible | The strong hydrogen bonding networks in these solvents make the dissolution of a nonpolar alkane energetically unfavorable. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methodologies can be employed. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation.

The Shake-Flask Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is ideal for this purpose.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to separate from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of this compound in this aliquot is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A sample of the saturated solution is injected into a GC equipped with a Flame Ionization Detector (FID). The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

-

Gravimetric Analysis: For non-volatile solvents, the solvent from a known volume of the saturated solution can be evaporated, and the mass of the remaining this compound is measured. This method is less common for volatile solutes.

-

Headspace Gas Chromatography

This method is particularly useful for volatile solutes and involves analyzing the vapor phase in equilibrium with the saturated solution.

Methodology:

-

Equilibration: A series of sealed headspace vials are prepared with a known volume of the solvent and varying known amounts of this compound.

-

Vapor Phase Analysis: The vials are equilibrated at a constant temperature. The headspace gas is then sampled and analyzed by GC.

-

Partition Coefficient Determination: The ratio of the concentration of the analyte in the vapor phase to its concentration in the liquid phase (the partition coefficient) is determined.

-

Solubility Calculation: By knowing the partition coefficient and the vapor pressure of pure this compound, the solubility (the maximum concentration in the liquid phase at equilibrium) can be calculated.[5]

Logical and Workflow Diagrams

The following diagrams illustrate the key relationships and processes involved in understanding and determining the solubility of this compound.

Conclusion

While specific, quantified solubility data for this compound in various organic solvents remains elusive in readily available scientific literature, a robust predictive understanding can be derived from fundamental chemical principles. As a nonpolar, highly branched alkane, it is expected to be highly soluble or miscible in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method coupled with gas chromatography, provide a reliable framework for empirical determination. This guide serves as a critical resource for researchers, enabling informed decisions on solvent systems and providing the necessary methodological foundation for laboratory investigation.

References

- 1. This compound | C10H22 | CID 521426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Branching in molecular structure enhancement of solubility in CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Conformational Analysis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of branched alkanes. Understanding the three-dimensional arrangement of atoms in these fundamental organic structures is crucial for predicting their physical properties, reactivity, and interactions in complex chemical and biological systems, forming a cornerstone of rational drug design and materials science.

Core Principles of Conformational Analysis

The rotation around single carbon-carbon (C-C) bonds in alkanes gives rise to different spatial arrangements of atoms known as conformations or conformers. These conformers are in a constant state of interconversion, and their relative stabilities are dictated by a delicate balance of steric and torsional strains.

Torsional Strain: This type of strain arises from the repulsion between electron clouds of adjacent bonds. It is most pronounced in eclipsed conformations, where substituents on adjacent carbon atoms are aligned, and minimized in staggered conformations, where they are maximally separated.

Steric Hindrance: Also known as van der Waals strain, this occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsive interactions. In branched alkanes, steric hindrance involving bulky alkyl groups is a primary determinant of conformational preference.

Gauche Interactions: A specific type of steric strain that occurs in staggered conformations when two bulky substituents on adjacent carbons are positioned at a 60° dihedral angle to each other. This is a key factor in the conformational analysis of branched alkanes.

Conformational Analysis of Specific Branched Alkanes

The interplay of torsional and steric strains governs the potential energy surface of branched alkanes. The following sections detail the conformational landscapes of key examples.

Isobutane (B21531) (2-Methylpropane)

Rotation around the C1-C2 bond in isobutane leads to staggered and eclipsed conformations. The staggered conformation is the energy minimum, while the eclipsed conformation represents the energy maximum. The primary interactions to consider are between the methyl groups and hydrogen atoms.

| Conformer | Dihedral Angle (H-C1-C2-C) | Relative Energy (kcal/mol) |

| Staggered | 60°, 180°, 300° | 0 |

| Eclipsed | 0°, 120°, 240° | ~3.9 |

Isopentane (B150273) (2-Methylbutane)

The conformational analysis of isopentane is more complex, with rotation around the C2-C3 bond being of particular interest. This rotation gives rise to several distinct staggered and eclipsed conformations with varying degrees of steric and torsional strain.

| Conformation (C2-C3 bond) | Dihedral Angle (C1-C2-C3-C4) | Key Interactions | Relative Energy (kcal/mol) |

| Anti | 180° | One Me-Me gauche | ~0.9 |

| Gauche | 60°, 300° | Two Me-Me gauche | ~1.8 |

| Eclipsed (H, Me) | 120°, 240° | H/Me, H/Me, H/H eclipsing | ~3.9 |

| Eclipsed (Me, Me) | 0° | Me/Me, H/H, H/H eclipsing | ~5.2 |

Neopentane (B1206597) (2,2-Dimethylpropane)

Due to its high degree of symmetry, the conformational analysis of neopentane focuses on the rotation of the four equivalent methyl groups around their respective C-C bonds. The molecule exists predominantly in a staggered conformation. The primary energetic consideration is the barrier to rotation of these methyl groups.

| Rotational State | Barrier to Rotation (kcal/mol) |

| Methyl Group Rotation | ~4.3 |

Experimental and Computational Methodologies

The elucidation of conformational preferences and energy barriers in branched alkanes relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for conformational analysis. Key parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) provide information about the dihedral angles and through-space proximities of atoms, respectively.

Experimental Protocol: Determination of Conformational Equilibria using Temperature-Dependent NMR

-

Sample Preparation: Dissolve a known concentration of the branched alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at room temperature (e.g., 298 K) to identify and assign all proton resonances.

-

Variable Temperature NMR: Acquire a series of ¹H NMR spectra over a wide and precisely controlled temperature range (e.g., from 180 K to 300 K). It is crucial to allow the sample to thermally equilibrate at each temperature before acquisition.

-

Data Analysis:

-

Measure the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms at each temperature. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation.

-

At low temperatures, where the interconversion between conformers is slow on the NMR timescale, it may be possible to observe separate signals for each conformer. The integration of these signals provides a direct measure of the conformer populations.

-

At higher temperatures, where interconversion is fast, the observed coupling constants are a weighted average of the coupling constants of the individual conformers.

-

-

Thermodynamic Analysis:

-

From the temperature dependence of the conformer populations (or the averaged coupling constants), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using the van't Hoff equation.

-

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are indispensable for mapping the potential energy surface of a molecule and calculating the relative energies of its conformers and the transition states that separate them.

Computational Protocol: Conformational Analysis using Gaussian

-

Molecule Building: Construct the branched alkane of interest using a molecular modeling software (e.g., GaussView).

-

Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting structure.

-

Conformational Search:

-

For simple rotations around a single bond, a relaxed potential energy surface (PES) scan can be performed. In Gaussian, this is achieved by systematically varying a defined dihedral angle and performing a constrained optimization at each step.

-

For more complex molecules with multiple rotatable bonds, more sophisticated conformational search algorithms (e.g., molecular dynamics or Monte Carlo methods) may be necessary to locate all low-energy conformers.

-

-

High-Level Optimization and Frequency Calculation:

-

Take the low-energy conformers identified in the search and perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d)).

-

The frequency calculation confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and provides thermodynamic data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

-

-

Transition State Search: To determine the energy barriers between conformers, a transition state search (e.g., using the QST2 or QST3 method in Gaussian) can be performed between two conformers. A subsequent frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the rotation around the bond of interest.

-

Data Analysis: Extract the relative electronic energies, enthalpies, and Gibbs free energies of all conformers and transition states to construct a detailed potential energy diagram.

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of branched alkanes.

Conclusion

The conformational analysis of branched alkanes is a fundamental aspect of stereochemistry with far-reaching implications in various scientific disciplines. A thorough understanding of the energetic landscape of these molecules, achieved through a synergistic application of experimental techniques like NMR spectroscopy and powerful computational methods, is essential for predicting and controlling their behavior in complex environments. This guide provides the core knowledge and procedural outlines to enable researchers to confidently undertake such analyses.

Environmental Fate and Transport of 2,3,3,4-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,3,4-tetramethylhexane. Due to the limited availability of experimental data for this specific compound, this guide leverages quantitative structure-activity relationship (QSAR) models and data for structurally similar branched alkanes to provide a thorough assessment. Detailed experimental protocols for key environmental fate studies are also provided, adhering to internationally recognized OECD guidelines.

Core Concepts: An Overview

The environmental fate of a chemical compound is governed by a combination of its physicochemical properties, its susceptibility to degradation processes, and its mobility in various environmental compartments such as air, water, and soil. For a branched alkane like this compound, key considerations include its volatility, water solubility, potential for biodegradation, and its tendency to adsorb to soil and sediment.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for predicting its environmental behavior. The following table summarizes key experimental and estimated values.

| Property | Value | Source |

| Molecular Formula | C10H22 | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| Boiling Point | 165 °C | --INVALID-LINK-- |

| Vapor Pressure | 3.63 mmHg at 25°C | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 3.71 | --INVALID-LINK-- |

| Water Solubility | 0.487 mg/L at 25°C (Estimated) | EPI Suite™ |

| Henry's Law Constant | 1.96E+00 atm-m3/mole at 25°C (Estimated) | EPI Suite™ |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 4.39E+03 L/kg (Estimated) | EPI Suite™ |

Estimations were performed using the EPI (Estimation Programs Interface) Suite™, a tool developed by the US Environmental Protection Agency and Syracuse Research Corp.[1][2]

Environmental Fate and Transport

The combination of high volatility (indicated by the vapor pressure and Henry's Law constant) and low water solubility suggests that this compound, if released to the environment, will predominantly partition to the atmosphere. Its high LogP and estimated Koc values indicate a strong tendency to adsorb to soil organic matter and sediment if released to land or water, limiting its mobility in these compartments.

Degradation Pathways

Atmospheric Fate: In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.5 days, indicating that it is not expected to persist in the air.

Atmospheric degradation of this compound.

Biodegradation: While specific data for this compound is unavailable, branched alkanes are generally known to be biodegradable, although often at a slower rate than their linear counterparts. The presence of quaternary carbon atoms in highly branched structures can hinder enzymatic attack by microorganisms. It is anticipated that this compound will undergo aerobic biodegradation in soil and water, serving as a carbon source for various microorganisms.

Generalized aerobic biodegradation pathway for branched alkanes.

Hydrolysis: As an alkane, this compound lacks functional groups that are susceptible to hydrolysis. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemical compounds. The following sections outline the methodologies for key experiments based on OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability (OECD 301)

This test provides an initial screening of the biodegradability of a substance in an aerobic aqueous medium. The "Ready Biodegradability" test (OECD 301) encompasses several methods; the CO2 Evolution Test (OECD 301 B) is commonly used.[3][4]

Methodology (OECD 301 B - CO2 Evolution Test):

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole nominal source of organic carbon) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

Incubation: The test vessels are incubated in the dark at a controlled temperature (e.g., 20-25°C) for 28 days. The vessels are continuously aerated with CO2-free air.

-

Measurement: The CO2 produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is quantified by titration or by using an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

-

Pass Level: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.

Experimental workflow for the OECD 301 B biodegradation test.

Soil Adsorption/Desorption (OECD 106)

This guideline describes the batch equilibrium method to determine the adsorption and desorption potential of a substance in soil.[5][6][7]

Methodology (OECD 106 - Batch Equilibrium Method):

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended. The soils are air-dried and sieved.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation of the test substance.

-

Adsorption Phase: A known mass of soil is equilibrated with a known volume of a solution of the test substance (in 0.01 M CaCl2) of known concentration. The suspensions are agitated for the predetermined equilibration time at a constant temperature.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

-

Desorption Phase (Optional): After the adsorption phase, a portion of the supernatant is replaced with a fresh solution without the test substance, and the suspension is re-equilibrated to determine the extent of desorption.

Experimental workflow for the OECD 106 soil adsorption test.

Hydrolysis as a Function of pH (OECD 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[8][9][10][11][12]

Methodology (OECD 111):

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. A known concentration of the test substance is added to each buffer solution.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (a preliminary test is often conducted at an elevated temperature, e.g., 50°C, to screen for hydrolytic activity).

-

Sampling and Analysis: At appropriate time intervals, aliquots of the test solutions are withdrawn and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance versus time. The hydrolysis rate constant (k) and the half-life (t1/2) at each pH are calculated.

-

Tiered Approach: If significant hydrolysis is observed in the preliminary test, further testing at environmentally relevant temperatures is conducted.

Experimental workflow for the OECD 111 hydrolysis test.

Conclusion

Based on its physicochemical properties, this compound is expected to be a volatile compound with low water solubility and a high affinity for organic matter in soil and sediment. Its primary environmental degradation pathway is likely to be atmospheric photooxidation. While expected to be biodegradable, the highly branched structure may result in a slower degradation rate compared to linear alkanes. Hydrolysis is not a relevant degradation process. The provided experimental protocols, based on OECD guidelines, offer a framework for generating robust experimental data to confirm these predictions and to conduct a comprehensive environmental risk assessment.

References

- 1. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 2. GroundwaterSoftware.com - Online Distribution Coefficient Calculator [groundwatersoftware.com]

- 3. OPERA [ntp.niehs.nih.gov]

- 4. webqc.org [webqc.org]

- 5. Download EPI Suite⢠- Estimation Program Interface v4.11 | Predictive Models and Tools for Assessing Chemicals under the Toxic Substances Control Act (TSCA) | US EPA [19january2017snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. OPERA: A free and open source QSAR tool for predicting physicochemical properties and environmental fate endpoints. ACS 2018 (New Orleans, USA) | PDF [slideshare.net]

- 9. epa.gov [epa.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. calculatoratoz.com [calculatoratoz.com]

- 12. calculator.org [calculator.org]

A Comprehensive Toxicological Profile of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological data for highly branched alkanes, also known as isoparaffins. These complex hydrocarbons are widely used as solvents, emollients, and in other industrial and consumer applications. Understanding their toxicological profile is crucial for risk assessment and ensuring safe handling and use. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of key biological and experimental processes.

Executive Summary

Highly branched alkanes generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[1] They are considered practically non-toxic to minimally toxic.[2] However, aspiration of liquid isoparaffins into the lungs can cause severe chemical pneumonitis, which can be fatal.[1] Dermal exposure may cause mild to moderate skin irritation under occlusive conditions, but they are generally not considered skin sensitizers.[1] A key toxicological finding in male rats exposed to certain highly branched alkanes is nephropathy associated with the accumulation of alpha 2u-globulin, a protein not present in humans, making the relevance of this finding to human health questionable.[2] Isoparaffins have not been found to be genotoxic, carcinogenic, or reproductive toxicants in most studies.[3][4]

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for specific highly branched alkanes and isoparaffin mixtures.

Table 1: Acute Toxicity Data for 2,2,4-Trimethylpentane (Isooctane)

| Exposure Route | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | >5000 mg/kg | [5] |

| Dermal | Rabbit | LD50 | >2000 mg/kg | [5] |

| Inhalation | Rat | LC50 (4-hour) | 33.52 mg/L | [5] |

| Inhalation | Rat | LC50 (4-hour) | 37.5 mg/L (male), 34.7 mg/L (female) | [6] |

| Inhalation | Rat | LC50 (1-hour) | 47.4 mg/L | [7] |

| Inhalation | Mouse | LC50 (4-hour) | >39.3 mg/L | [6] |

Table 2: Acute Toxicity Data for Isoparaffin Mixtures

| Substance (Carbon Range) | Exposure Route | Species | Endpoint | Value | Reference |

| Isopar® G (C10-11) | Dermal | Rabbit | LD50 | >3.2 g/kg | [6] |

| Isopar® L (C11-13) | Dermal | Rabbit | LD50 | >3.2 g/kg | [6] |

| Isopar C (85% isooctane) | Dermal | Rabbit | LD50 | >3160 µl/kg | [6] |

| Alkanes, C8-18-branched and linear (analogue) | Oral | Rat | LD50 | >2000 mg/kg bw | [3] |

Table 3: Sub-chronic and Reproductive Toxicity Data

| Substance/Analogue | Species | Study Type | NOAEL/NOAEC | Effect | Reference | |---|---|---|---|---| | C10-C12 isoparaffinic solvent | Rat | 13-week inhalation | >10,000 mg/m³ | Liver enlargement (adaptive), mild hematological changes (male), male rat-specific nephropathy | | | Alkanes, C8-18-branched and linear (analogue) | Rat | Two-generation reproductive | 1000 mg/kg bw/day | No adverse effects on reproduction |[3] | | Nonene, branched | Rat | OECD 422 Screening | 300 mg/kg bw/day (reproductive) | Reduced litter size and weight at 1000 mg/kg/day |[8][9] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the key experimental protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.

-

Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are acclimatized for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3°C) and humidity (30-70%). They have free access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally limited to 1 mL/100g body weight for aqueous solutions.

-

Dose Levels: The study uses a stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000, or 5000 mg/kg). The starting dose is selected based on existing information to be the one most likely to produce some signs of toxicity without causing mortality.

-

Procedure: The study starts with a group of 3 animals at the selected starting dose. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next dose level is lower.

-

If no mortality occurs, the next dose level is higher.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a substance following dermal application.

-

Animals: Young adult rats (usually females) are the preferred species.

-

Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Dose Levels: A limit test is often performed at a dose of 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline evaluates the health hazards from short-term exposure to an airborne substance.

-

Animals: Young adult rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration of 4 hours.

-

Exposure Systems: Both "nose-only" and "whole-body" exposure systems can be used.

-

Concentration Levels: The study can be conducted as a limit test at a high concentration or with at least three concentration levels to determine an LC50 value.

-

Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weights are recorded regularly. A gross necropsy is performed on all animals.

Two-Generation Reproductive Toxicity (Based on OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.

-

Animals: Rats are the preferred species.

-

Generations: The study involves two generations of animals: the parental (P) generation and the first filial (F1) generation.

-

Dosing: The test substance is administered continuously to the P generation animals before mating, during mating, gestation, and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some parental toxicity but not mortality or severe suffering.

-

Endpoints: A wide range of parameters are evaluated, including:

-

Parental animals: clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring: viability, sex ratio, body weight, physical and functional development, and gross necropsy findings.

-

Mandatory Visualizations

Experimental Workflow for a Typical Acute Toxicity Study

Caption: A generalized workflow for conducting an acute toxicity study.

Mechanism of Alpha 2u-Globulin Nephropathy in Male Rats

Caption: The proposed mechanism of alpha 2u-globulin nephropathy in male rats.

Logical Relationship in Aspiration Toxicity

Caption: The sequence of events following the aspiration of liquid hydrocarbons.

References

- 1. Toxicology update isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. fishersci.com [fishersci.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Toxicological Assessment of Higher Olefins in OECD TG 422 Repeated Dose and Reproductive /Developmental Toxicity Screening Tests in Han Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,3,3,4-Tetramethylhexane as a Non-Polar Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physical properties and potential applications of 2,3,3,4-tetramethylhexane as a non-polar, inert solvent in organic synthesis. Due to the limited availability of specific reaction data for this solvent, this document draws parallels with structurally similar branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), to infer its potential utility.

Introduction

This compound is a highly branched, saturated hydrocarbon. Its non-polar nature and relative inertness make it a candidate for use as a solvent in organic reactions where a non-reactive medium is required.[1][2] Like other alkanes, it is largely unreactive towards common acids, bases, oxidizing agents, and reducing agents, ensuring that it does not interfere with a wide range of chemical transformations. Its branched structure results in a lower freezing point and different viscosity compared to its straight-chain isomers, which can be advantageous in specific applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, alongside a comparison with other common non-polar solvents. This data is crucial for determining its suitability for specific reaction conditions, such as temperature requirements and solubility of reagents.

| Property | This compound | n-Hexane | Isooctane (2,2,4-Trimethylpentane) | Toluene |

| Molecular Formula | C₁₀H₂₂ | C₆H₁₄ | C₈H₁₈ | C₇H₈ |

| Molecular Weight ( g/mol ) | 142.28 | 86.18 | 114.23 | 92.14 |

| Boiling Point (°C) | ~157 | 69 | 99.3 | 111 |

| Melting Point (°C) | No data available | -95 | -107.4 | -95 |

| Density (g/cm³ at 20°C) | No data available | 0.655 | 0.692 | 0.867 |

| Polarity | Non-polar | Non-polar | Non-polar | Non-polar (but with some aromatic character) |

| Solubility | Insoluble in water; soluble in other non-polar organic solvents. | Insoluble in water; miscible with many organic solvents. | Insoluble in water; soluble in many organic solvents. | Insoluble in water; miscible with most organic solvents. |

Potential Applications in Organic Synthesis

Based on the properties of similar branched alkanes like isooctane, this compound can be considered as a solvent for a variety of organic reactions, particularly those requiring an inert, non-polar environment.

-

Radical Reactions: Alkanes are common solvents for free-radical reactions, such as the halogenation of hydrocarbons, as they are unreactive under these conditions. The inert nature of this compound would prevent it from participating in the radical chain process.

-

Organometallic Reactions: Highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds, require anhydrous, aprotic solvents. While ethers are commonly used due to their ability to solvate the metal center, non-polar hydrocarbons like hexane (B92381) and pentane (B18724) are also employed, particularly for the formation of organolithiums. This compound could serve as a higher-boiling point alternative in this context.

-

Polymerization Reactions: Certain polymerization processes, particularly those involving Ziegler-Natta or other coordination catalysts, are carried out in inert hydrocarbon solvents. The choice of solvent can influence the solubility of the monomer, polymer, and catalyst, thereby affecting the reaction kinetics and polymer properties.

-

Catalysis: As an inert medium, it can be used for catalytic reactions where the solvent is not intended to participate in the reaction but rather to dissolve the reactants and facilitate contact with a heterogeneous or homogeneous catalyst.

Experimental Protocols (General)

The following are generalized protocols for reactions where this compound could potentially be used as a solvent. These are illustrative examples and would require optimization for specific substrates and reaction conditions.

4.1. General Protocol for a Grignard Reaction

Grignard reagents are sensitive to moisture and protic solvents. Anhydrous conditions are essential.

Workflow Diagram:

Caption: Workflow for a typical Grignard reaction.

Methodology:

-

Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon. This compound should be dried prior to use, for example, by distillation from sodium/benzophenone or by passing it through a column of activated alumina.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings.

-

Solvent Addition: Add a portion of the dry this compound to cover the magnesium.

-

Initiation: Add a small amount of the alkyl or aryl halide (dissolved in this compound in the dropping funnel) to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Grignard Formation: Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature (e.g., 0°C) and add the electrophile (e.g., an aldehyde or ketone) dissolved in dry this compound dropwise.

-

Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by standard methods (e.g., chromatography or distillation).

4.2. General Protocol for a Free-Radical Halogenation

This reaction is typically initiated by UV light or a radical initiator.

Workflow Diagram:

Caption: Workflow for a free-radical halogenation reaction.

Methodology:

-

Reaction Setup: In a quartz reaction vessel (if using UV light) or a standard round-bottom flask, dissolve the alkane substrate in this compound.

-

Reagent Addition: Add the halogenating agent, such as N-bromosuccinimide (NBS) for allylic/benzylic bromination or elemental bromine for alkane bromination.

-

Initiation: Begin the reaction by irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and heating the mixture to the appropriate temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-